5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
CAS No.: 1422-36-2
Cat. No.: VC20928533
Molecular Formula: C6H4F6O
Molecular Weight: 206.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1422-36-2 |
|---|---|
| Molecular Formula | C6H4F6O |
| Molecular Weight | 206.09 g/mol |
| IUPAC Name | 5,5,5-trifluoro-4-(trifluoromethyl)pent-3-en-2-one |
| Standard InChI | InChI=1S/C6H4F6O/c1-3(13)2-4(5(7,8)9)6(10,11)12/h2H,1H3 |
| Standard InChI Key | NXASNTUMEFAWRZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C=C(C(F)(F)F)C(F)(F)F |
| Canonical SMILES | CC(=O)C=C(C(F)(F)F)C(F)(F)F |
Introduction
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is a fluorinated ketone with the molecular formula C6H4F6O . Its structure features a carbonyl group adjacent to an alkene with two trifluoromethyl substituents, creating a highly electron-deficient system. The compound's chemical identity is well-established in scientific databases and reference materials.
Physical and Chemical Characteristics
The compound possesses distinctive physical and chemical properties owing to its high fluorine content. The comprehensive physical and chemical characteristics are summarized in Table 1.
Table 1: Physical and Chemical Properties of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one
Structural Relationships
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one belongs to a family of fluorinated compounds with related structures. Several structural analogs have been documented in the literature, including 5,5,5-trifluoro-3-(trifluoromethyl)pent-3-en-2-ol (CAS 32885-94-2) and 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one (CAS 10487-10-2) . These related compounds differ primarily in their functional groups while maintaining the core fluorinated carbon skeleton.
Synthesis Methods
The synthesis of 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one typically involves specialized chemical procedures designed to incorporate the trifluoromethyl groups into the carbon framework.
Laboratory Synthesis
Laboratory-scale synthesis of this compound typically involves the reaction of hexafluoroacetone with appropriate precursors under carefully controlled conditions. The precise reaction parameters must be optimized to achieve satisfactory yields and purity. The hexafluoroacetone serves as the source of the trifluoromethyl groups, which are critical to the compound's structure and function.
Industrial Production
Industrial production methods often employ large-scale reactions using hexafluoroacetone and other fluorinated intermediates. These processes are designed to optimize yield and purity while maintaining cost-effectiveness. The industrial synthesis typically requires specialized equipment capable of handling fluorinated compounds safely and efficiently.
Applications
5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one has diverse applications across scientific research, medicine, and industry, owing to its unique chemical properties.
Scientific Applications
This compound serves as a valuable building block for synthesizing more complex fluorinated compounds in chemistry research. Its unique structure makes it particularly useful for creating molecules with specific properties required for advanced materials and chemical applications. Researchers utilize this compound in various contexts, including:
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As a precursor for more complex fluorinated organic molecules
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In studies of reaction mechanisms involving fluorinated compounds
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For investigating structure-activity relationships in fluorine chemistry
In biological research, it is employed to study enzyme inhibition and protein interactions. The trifluoromethyl groups can interact strongly with biological targets, making the compound useful for probing biological systems and developing potential therapeutic agents.
Medical Applications
In pharmaceutical research, 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one is explored for its potential in developing new medications. The presence of trifluoromethyl groups enhances lipophilicity and cellular uptake, potentially improving therapeutic efficacy against certain diseases. This property is particularly valuable in drug design where membrane permeability and metabolic stability are concerns.
Research indicates that similar trifluoromethylated compounds demonstrate significant antibacterial activity due to their ability to form multipolar interactions with biological targets. Additionally, these compounds have shown potential anti-cancer effects by enhancing lipophilicity and cellular uptake compared to conventional chemotherapeutics against various cancer cell lines, including A549.
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials that require the unique properties imparted by fluorination. These applications may include:
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Production of performance materials with specific electronic or surface properties
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Development of fluorinated polymers with enhanced stability
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Creation of specialty chemicals for various industrial processes
The high fluorine content contributes to properties such as thermal stability, chemical resistance, and hydrophobicity, which are valuable in numerous industrial contexts.
Biological Activity
Research on 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one and structurally similar compounds has revealed several potential biological activities that may be relevant to pharmaceutical development and biological research.
Antimicrobial Properties
Studies on compounds with trifluoromethyl groups similar to those in 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one have demonstrated significant antibacterial activity. This activity is attributed to the ability of these fluorinated compounds to form multipolar interactions with biological targets, potentially disrupting cellular processes essential for bacterial survival.
Related Compounds
Several compounds structurally related to 5,5,5-Trifluoro-4-(trifluoromethyl)pent-3-en-2-one have been identified and studied. Understanding these relationships can provide insight into the broader family of fluorinated organic compounds and their applications.
Structural Analogs
Key structural analogs include:
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5,5,5-trifluoro-3-(trifluoromethyl)pent-3-en-2-ol (CAS 32885-94-2): This alcohol derivative has a molecular formula of C6H6F6O and a molecular weight of 208.10200 g/mol . It was reported in the literature by Nishida, Masakazu et al. in the Bulletin of the Chemical Society of Japan in 1991 .
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(2E)-5,5,5-trifluoro-4-(trifluoromethyl)-2-penten-1-ol: This compound represents an isomeric variation with the hydroxyl group at a different position . It was reported in Chemistry Letters in 1982 .
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5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one (CAS 10487-10-2): This variant includes both ketone and hydroxyl functional groups, with a molecular formula of C6H6F6O2 and molecular weight of 224.1 g/mol . It has a reported boiling point of 146-148°C . These structural relationships illustrate the versatility of the fluorinated carbon skeleton and the various functional group modifications possible while maintaining the core trifluoromethyl substituents.
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